5-Fluoropentan-1-ol

Catalog No.
S750640
CAS No.
592-80-3
M.F
C5H11FO
M. Wt
106.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoropentan-1-ol

CAS Number

592-80-3

Product Name

5-Fluoropentan-1-ol

IUPAC Name

5-fluoropentan-1-ol

Molecular Formula

C5H11FO

Molecular Weight

106.14 g/mol

InChI

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2

InChI Key

FQBZGBYYKHMJFU-UHFFFAOYSA-N

SMILES

C(CCO)CCF

Canonical SMILES

C(CCO)CCF

The exact mass of the compound 1-Pentanol, 5-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biomedical Research

Application Summary: 5-fluoropentan-1-ol is utilized in biomedical research for the development of fluorescent probes. These probes are essential for detecting biomolecules or molecular activities within cells through fluorescence signals.

Methods of Application: The compound is incorporated into the design of fluorescent probes by determining the target molecule, selecting a suitable fluorescent dye, and introducing targeting groups to increase affinity between the probe and the target molecule .

Results: Fluorescent probes designed with 5-fluoropentan-1-ol have shown enhanced sensitivity and selectivity. They are non-toxic, making them ideal for live cell imaging and other biomedical applications.

Environmental Monitoring

Application Summary: In environmental monitoring, 5-fluoropentan-1-ol is used to improve the performance and applicability of fluorescent probes for detecting environmental pollutants.

Methods of Application: The compound is synthesized with new materials and technologies to create probes that can detect low concentrations of pollutants with high accuracy .

Results: The use of 5-fluoropentan-1-ol in probes has led to the detection of pollutants at nanomolar concentrations, significantly improving environmental monitoring capabilities.

Material Science

Application Summary: 5-fluoropentan-1-ol plays a role in the fabrication of hydrophobic surfaces on materials like bamboo, which is modified to create self-cleaning applications.

Methods of Application: The compound interacts with TiO2 coatings to impart hydrophobic properties to the surface of materials, enhancing their durability and resistance to moisture .

Nanotechnology

Application Summary: In nanotechnology, 5-fluoropentan-1-ol is used as a cosurfactant in the synthesis of various nanocrystals, including silver and silver iodide nanocrystals.

Methods of Application: The compound is involved in the synthesis process to control the size and shape of nanocrystals, which is crucial for their optical properties .

Results: The synthesized nanocrystals exhibit characteristic surface plasmon resonance absorption, indicating successful control over their nanostructure with the help of 5-fluoropentan-1-ol.

Food Safety

Application Summary: The compound is explored for its potential use in the development of fluorescent probes for food safety applications, detecting contaminants and ensuring the quality of food products.

Methods of Application: Similar to its use in biomedical research, 5-fluoropentan-1-ol is incorporated into the design of probes that can detect foodborne pathogens or chemical contaminants .

Results: Preliminary studies indicate that these probes can detect contaminants at very low concentrations, promising a new level of safety in food monitoring.

Pharmaceutical Development

Application Summary: “5-fluoropentan-1-ol” is investigated for its potential use in pharmaceuticals, particularly as a building block for the synthesis of drug molecules with fluorinated components, which can enhance their metabolic stability and bioavailability.

Methods of Application: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) through various chemical reactions, including nucleophilic substitution and catalytic hydrogenation, to introduce the fluorinated alkyl chain into the drug molecule .

Agricultural Chemistry

Application Summary: In agricultural chemistry, “5-fluoropentan-1-ol” is utilized to develop new pesticides and herbicides. Its fluorine component is particularly useful in creating compounds that are more resistant to degradation by environmental factors.

Methods of Application: The compound is incorporated into the molecular structure of agrochemicals to improve their efficacy and longevity in the field. This involves complex synthesis processes, including the use of catalysts and controlled reaction environments .

Results: Agrochemicals developed with “5-fluoropentan-1-ol” have shown increased potency against pests and weeds, as well as a longer duration of action, contributing to more sustainable agricultural practices.

Analytical Chemistry

Application Summary: “5-fluoropentan-1-ol” is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances.

Methods of Application: The compound serves as a calibration standard in gas chromatography and mass spectrometry, providing a reference for retention times and mass-to-charge ratios .

Results: The use of “5-fluoropentan-1-ol” as a standard has led to more accurate and reliable analytical results, facilitating the detection and analysis of complex mixtures in various samples.

Organic Electronics

Application Summary: The electronic properties of “5-fluoropentan-1-ol” are explored for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Methods of Application: The compound is used to modify organic semiconductors, altering their charge transport properties and improving device performance .

Results: Devices incorporating “5-fluoropentan-1-ol” have demonstrated enhanced efficiency and stability, showing promise for the future of organic electronic applications.

Cosmetic Industry

Application Summary: “5-fluoropentan-1-ol” is researched for its use in cosmetic formulations, especially in skin care products, where it may improve the delivery and efficacy of active ingredients.

Methods of Application: The compound is used to enhance the solubility and penetration of other ingredients in cosmetic products, ensuring better absorption and effectiveness .

Results: Cosmetics containing “5-fluoropentan-1-ol” have shown improved performance in skin hydration and nutrient delivery, leading to better skin health outcomes.

Fluorescent Protein Research

Application Summary: “5-fluoropentan-1-ol” is significant in the field of fluorescent protein research. It contributes to the development of new fluorescent protein derivatives that can be used as powerful tools in bioimaging .

Methods of Application: The compound is involved in the chemical modification of fluorescent proteins, enhancing their photophysical properties and expanding their application in live-cell imaging .

5-Fluoropentan-1-ol is an organic compound with the molecular formula C5_5H11_{11}FO. It is characterized by a five-carbon chain with a hydroxyl group (-OH) at the first carbon and a fluorine atom attached to the fifth carbon. This structure classifies it as a primary alcohol and a fluorinated compound, which can impact its chemical reactivity and biological properties. The compound is of interest in various fields, including medicinal chemistry and material science, due to the unique properties imparted by the fluorine atom.

Currently, there is no documented information on the specific mechanism of action of 5-fluoropentanol in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood [].
  • Storing the compound in a cool, dry place away from incompatible chemicals [].
Typical of alcohols and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of ethers or esters.
  • Dehydration: Under acidic conditions, 5-fluoropentan-1-ol can dehydrate to form alkenes. This is often facilitated by heating or using concentrated acids.
  • Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium dichromate or chromium trioxide.

These reactions highlight the versatility of 5-fluoropentan-1-ol in synthetic organic chemistry.

The synthesis of 5-fluoropentan-1-ol can be achieved through various methods:

  • From Acetic Acid Derivatives: One common method involves the conversion of acetic acid derivatives into 5-fluoropentyl esters, followed by hydrolysis to yield 5-fluoropentan-1-ol .
  • Fluorination Reactions: Starting from pentan-1-ol, selective fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can introduce the fluorine atom at the desired position .
  • Reduction of Fluorinated Ketones: Another approach involves reducing fluorinated ketones or aldehydes to obtain the corresponding alcohols.

These synthetic routes demonstrate the compound's accessibility for research and application purposes.

5-Fluoropentan-1-ol has several potential applications:

  • Pharmaceuticals: As a building block in drug synthesis, particularly for developing new antimicrobial agents or anticancer drugs.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex fluorinated compounds.
  • Material Science: The unique properties of fluorinated compounds make them valuable in creating advanced materials with enhanced thermal stability and chemical resistance.

  • Protein Binding: Fluorinated alcohols may exhibit different binding affinities to proteins compared to their non-fluorinated analogs, potentially affecting pharmacokinetics and bioavailability.
  • Metabolic Pathways: The presence of a fluorine atom may alter metabolic pathways, leading to variations in how organisms process these compounds.

Further research is necessary to fully understand these interactions and their implications for safety and efficacy in applications.

Several compounds share structural similarities with 5-fluoropentan-1-ol. These include:

Compound NameStructureKey Features
Pentan-1-olC5_5H12_{12}ONon-fluorinated counterpart; primary alcohol
2-Amino-5-fluoropentan-1-olC5_5H12_{12}FNOContains an amino group; potential for increased biological activity
2-FluoropentanolC5_5H11_{11}FODifferent position of fluorine; may exhibit distinct reactivity

The uniqueness of 5-fluoropentan-1-ol lies in its specific arrangement of functional groups and the position of the fluorine atom, which influences its reactivity and biological properties compared to these similar compounds.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

592-80-3

Wikipedia

1-Pentanol, 5-fluoro-

Dates

Last modified: 08-15-2023

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